molecular formula C23H26ClN3O5S B2896128 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1215745-80-4

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No. B2896128
M. Wt: 491.99
InChI Key: WCEOIHNWLPADBQ-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H26ClN3O5S and its molecular weight is 491.99. The purity is usually 95%.
BenchChem offers high-quality N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of novel compounds with specific structural features, such as benzodifuranyl derivatives, demonstrates the ongoing research into creating new molecules with potential therapeutic applications. For example, a study on the synthesis of novel benzodifuranyl derivatives as anti-inflammatory and analgesic agents shows the approach to designing molecules with specific biological activities (Abu‐Hashem et al., 2020). These methodologies could be applied to the synthesis and study of "N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride" for similar or new therapeutic targets.

Antimicrobial and Antifungal ResearchResearch into antimicrobial and antifungal properties of novel compounds is crucial in the development of new drugs. Studies on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives (Bektaş et al., 2007) provide examples of how novel chemical entities are evaluated for their potential to inhibit microbial growth. These research methodologies could be relevant for assessing the antimicrobial potential of "N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride."

Neuroprotective and Antidepressant PotentialInvestigating the neuroprotective and antidepressant effects of compounds is another area of significant research interest. A study on the discovery of new antidepressants from structurally novel 5-HT3 receptor antagonists (Mahesh et al., 2011) exemplifies how receptor-targeted drug discovery is conducted. This approach could guide research into the potential neuroprotective or antidepressant effects of "N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride."

Drug Design and Synthesis

The design and synthesis of molecules for specific therapeutic targets are fundamental to drug discovery. Research on the synthesis and pharmacological evaluation of compounds as 5-HT3 receptor antagonists (Kuroita et al., 1996) demonstrate the steps involved in creating molecules with desired biological activities. These principles could be applied to the targeted synthesis and evaluation of "N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride" for specific receptor interactions.

properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S.ClH/c1-28-17-3-5-21-18(15-17)24-23(32-21)26(7-6-25-8-10-29-11-9-25)22(27)16-2-4-19-20(14-16)31-13-12-30-19;/h2-5,14-15H,6-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEOIHNWLPADBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

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